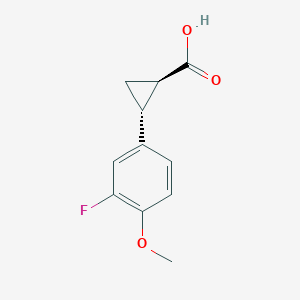

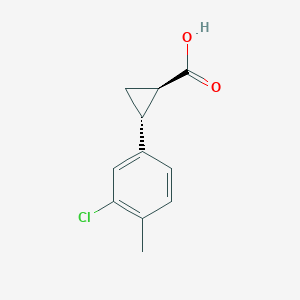

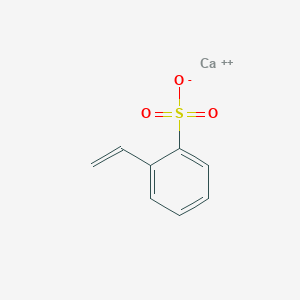

![molecular formula C9H15O9P3 B3069781 [3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid CAS No. 586372-53-4](/img/structure/B3069781.png)

[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid

Descripción general

Descripción

[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid, otherwise known as 3,5-BMP, is a phosphonate compound with a wide range of applications in both scientific research and industry. It is an organophosphorus compound with a unique structure, containing both phosphonic and phenyl groups. It is a white solid, soluble in water and other polar solvents. 3,5-BMP has been used in various applications, such as corrosion inhibition, chelating agent, and biocide. In addition, it has been used in the synthesis of various compounds, such as organophosphonates, phosphonates, and phosphites. The synthesis of 3,5-BMP and its derivatives has been studied extensively and various methods have been developed.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques : This compound and its derivatives are synthesized using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures. The alternative routes include silylation of phosphonates followed by methanolysis to afford phosphonic acid groups (Turrin, Hameau, & Caminade, 2012).

Complexation with Metals : It forms complexes with metals like Hg2+, CH3Hg+, Sn2+, and (CH3)2Sn2+. These complexes are studied for potential use as sequestering agents, with evaluations conducted in various conditions to model their binding ability in real-world scenarios (Stefano, Foti, Giuffrè, & Milea, 2016).

Chemical Reactions and Properties

Cyclization Reactions : This compound undergoes intramolecular cyclization reactions, as demonstrated in the phosphonomethylation of 1,3-diaminopropan-2-ol. This process leads to the formation of both cyclic and non-cyclic phosphonic acid derivatives (Tsirul´nikova, Bolt, & Belus', 2015).

Stability Constants of Phosphonic Acids : Critical evaluations have been conducted on the stability constants of proton and metal complexes of phosphonic acids, including this compound. These studies provide insights into the acid-base behavior and stability of such compounds (Popov, Rönkkömäki, & Lajunen, 2001).

Applications in Materials Science

In Organic Complexes and Films : This compound is used in synthesizing ruthenium complexes and metal-organic films. These are applied in contexts like solar fuels generation and dye-sensitized photoelectrosynthesis cells, highlighting its potential in energy-related materials science (Norris et al., 2013).

Supramolecular Networks : It forms part of supramolecular networks when bonded to aromatic platforms. These networks, featuring phosphonic acid groups, have been studied for their structure and potential applications (Zoń et al., 2010).

Biomedical Research

Potential in Anticancer Research : Derivatives of this compound have been explored for their anticancer effects. Studies include molecular docking, dynamics studies, and in vivo experiments to evaluate their efficacy as anticancer agents and imaging probes (Khedr, Rashed, Farag, & Sakr, 2019).

Phosphonate Decomposition in Medical Imaging : The decomposition of phosphonates under specific conditions leads to the formation of clusters with potential applications in medical imaging, like in the case of radiolabeled complexes (Armakola et al., 2019).

Dental Applications : Novel dental monomers containing phosphonic acid groups have been synthesized for potential use in dental adhesives. These compounds demonstrate hydrolytic stability and suitable polymerization rates, indicating their utility in dental materials (Altin et al., 2014).

Propiedades

IUPAC Name |

[3,5-bis(phosphonomethyl)phenyl]methylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O9P3/c10-19(11,12)4-7-1-8(5-20(13,14)15)3-9(2-7)6-21(16,17)18/h1-3H,4-6H2,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXIXVZKHKBGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O9P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

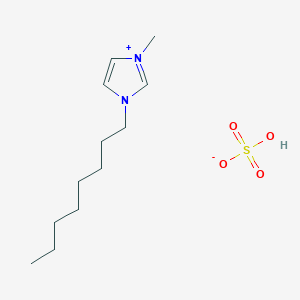

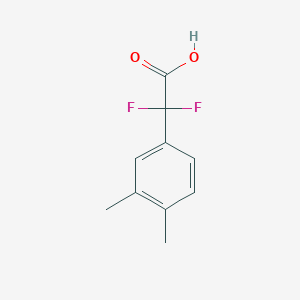

![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)

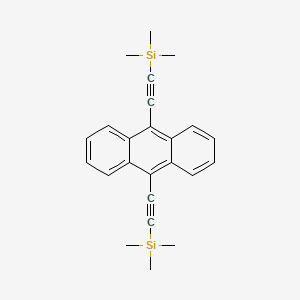

![(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic Acid](/img/structure/B3069765.png)

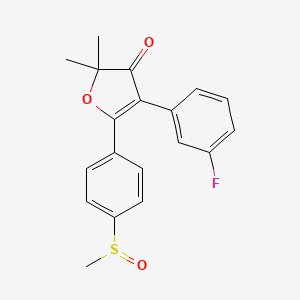

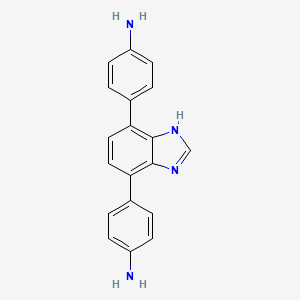

![1,1'-(5'-(4-(1H-Imidazol-1-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-imidazole)](/img/structure/B3069772.png)